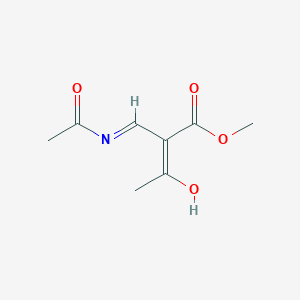
methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetamidomethylidene)-3-oxobutanoate is an organic compound with a complex structure that includes an acetamido group, a methylene group, and a 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(acetamidomethylidene)-3-oxobutanoate typically involves the condensation of acetamide with a suitable precursor, such as methyl acetoacetate. The reaction is often catalyzed by a base, such as sodium ethoxide, and carried out under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the acetamide, followed by dehydration to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(acetamidomethylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(acetamidomethylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-(acetamidomethylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl acetoacetate: A precursor in the synthesis of Methyl 2-(acetamidomethylidene)-3-oxobutanoate.
Acetamide: Another precursor used in the synthesis.
Methyl 3-oxobutanoate: Shares the 3-oxobutanoate moiety but lacks the acetamido group.
Uniqueness: Methyl 2-(acetamidomethylidene)-3-oxobutanoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both the acetamido and 3-oxobutanoate moieties allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H11NO4/c1-5(10)7(8(12)13-3)4-9-6(2)11/h4,10H,1-3H3/b7-5-,9-4? |
Clé InChI |
PRVDKNJYSJZVBH-IIFDLGOGSA-N |
SMILES isomérique |
C/C(=C(\C=NC(=O)C)/C(=O)OC)/O |
SMILES canonique |
CC(=C(C=NC(=O)C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

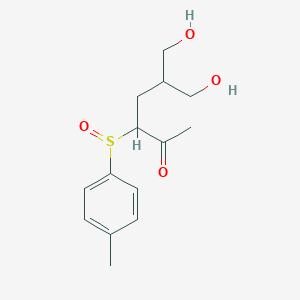

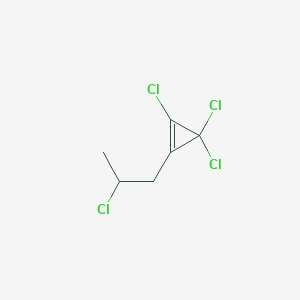
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)

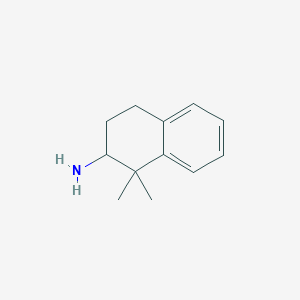
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
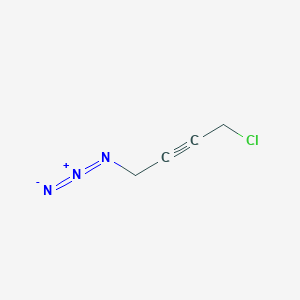
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
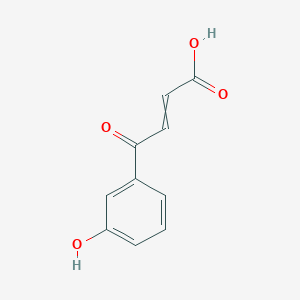
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
